6-chloro-9-[2-(2-methoxyphenyl)ethyl]-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one
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Overview
Description
6-Chloro-9-[2-(2-methoxyphenyl)ethyl]-4-phenyl-2H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-2-one is a complex organic compound with a unique structure that combines elements of chromene and oxazine
Preparation Methods
The synthesis of 6-chloro-9-[2-(2-methoxyphenyl)ethyl]-4-phenyl-2H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the chromene core: This step involves the cyclization of a suitable precursor, such as a phenol derivative, under acidic or basic conditions.
Introduction of the oxazine ring: This can be achieved through a condensation reaction between the chromene core and an appropriate amine or amide.
Substitution reactions:
Industrial production methods may involve similar steps but are optimized for scale, yield, and cost-effectiveness.
Chemical Reactions Analysis
6-Chloro-9-[2-(2-methoxyphenyl)ethyl]-4-phenyl-2H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert certain functional groups within the molecule to their corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different substituents at various positions on the molecule, using reagents such as alkyl halides or aryl halides.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium on carbon or copper(I) iodide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-Chloro-9-[2-(2-methoxyphenyl)ethyl]-4-phenyl-2H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-2-one has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases. Its unique structure allows it to interact with various biological targets.
Materials Science: The compound’s properties make it a candidate for use in organic electronics and photonics, where it can be used to develop new materials with specific electronic or optical properties.
Biological Research: Researchers investigate its effects on cellular processes and its potential as a tool for studying biochemical pathways.
Mechanism of Action
The mechanism of action of 6-chloro-9-[2-(2-methoxyphenyl)ethyl]-4-phenyl-2H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to changes in cellular signaling pathways. For example, it may inhibit the activity of certain kinases, thereby affecting cell proliferation and survival.
Comparison with Similar Compounds
Similar compounds to 6-chloro-9-[2-(2-methoxyphenyl)ethyl]-4-phenyl-2H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-2-one include other chromene and oxazine derivatives. These compounds share structural similarities but differ in their substituents and functional groups, which can lead to variations in their chemical and biological properties. Examples of similar compounds include:
- 6-Chloro-9-[2-(2-methoxyphenyl)ethyl]-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one
- Other chromene derivatives : These compounds have a chromene core but different substituents, affecting their reactivity and applications.
- Other oxazine derivatives : These compounds contain an oxazine ring and vary in their substituents, leading to different chemical and biological activities.
Properties
Molecular Formula |
C26H22ClNO4 |
---|---|
Molecular Weight |
447.9 g/mol |
IUPAC Name |
6-chloro-9-[2-(2-methoxyphenyl)ethyl]-4-phenyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one |
InChI |
InChI=1S/C26H22ClNO4/c1-30-23-10-6-5-9-18(23)11-12-28-15-21-25-20(13-22(27)26(21)31-16-28)19(14-24(29)32-25)17-7-3-2-4-8-17/h2-10,13-14H,11-12,15-16H2,1H3 |
InChI Key |
TUHNLPZBQVSBOH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CCN2CC3=C4C(=CC(=C3OC2)Cl)C(=CC(=O)O4)C5=CC=CC=C5 |
Origin of Product |
United States |
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